Rhodium catalyzed one-step hydroamidation of cyclopentadiene and dicyclopentadiene

Catalysis Science & Technology Pub Date: 2015-03-16 DOI: 10.1039/C5CY00168D

Abstract

A one-step rhodium catalyzed direct route from alkene to amide is presented via the hydroamidation reaction of cyclopentadiene and dicyclopentadiene with pyrrolidine. A homogeneous catalyst of [Rh(cod)Cl]2 without additional phosphorus ligands was established giving a 90% yield of the respective monoamide species of Dcpd with a high TOF of 1060 h−1. An important side reaction in hydroamidation reactions is the formation of oligomers of dicyclopentadiene. This unwanted reaction could be overcome by the optimum adjustment of the olefin/amine ratio. The desired atom economic hydroamidation, which uses the inexpensive bulk chemicals carbon monoxide and dicyclopentadiene, could be scaled up to a multigram scale with comparable catalyst activity.

Graphical abstract: Rhodium catalyzed one-step hydroamidation of cyclopentadiene and dicyclopentadiene
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